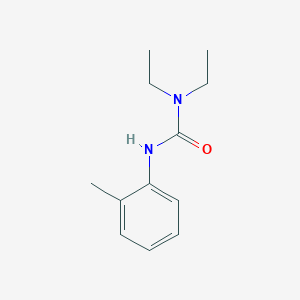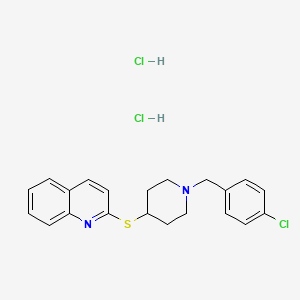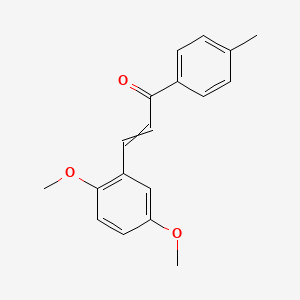
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one is a synthetic compound that belongs to the class of pyrazolines This compound is characterized by the presence of a chlorophenyl group, a methacrylamido group, and a pyrazolinone ring
Métodos De Preparación
The synthesis of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazolinone ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. Chlorobenzene can be used as a starting material, which undergoes nitration, reduction, and subsequent substitution reactions to yield the desired chlorophenyl derivative.
Attachment of the Methacrylamido Group: The final step involves the introduction of the methacrylamido group through amidation reactions. Methacrylic acid or its derivatives can be reacted with the intermediate chlorophenyl-pyrazolinone compound in the presence of coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Polymerization: The methacrylamido group allows for polymerization reactions, which can be initiated using radical initiators like AIBN or benzoyl peroxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its polymerizable methacrylamido group.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group allows for binding to hydrophobic pockets in proteins, while the methacrylamido group can form covalent bonds with nucleophilic residues. This dual functionality enables the compound to modulate enzyme activity, inhibit protein-protein interactions, and disrupt cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound lacks the methacrylamido group, which limits its polymerization potential but may enhance its hydrophobic interactions.
1-(3-Chlorophenyl)-3-acrylamido-2-pyrazolin-5-one: The acrylamido group in this compound allows for similar polymerization reactions but may exhibit different reactivity and biological activity compared to the methacrylamido group.
1-(3-Chlorophenyl)-3-hydroxy-2-pyrazolin-5-one: The presence of a hydroxy group introduces additional hydrogen bonding interactions, which can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its combination of a chlorophenyl group, a methacrylamido group, and a pyrazolinone ring, which together confer distinct chemical and biological properties.
Propiedades
Número CAS |
66776-82-7 |
|---|---|
Fórmula molecular |
C13H12ClN3O2 |
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C13H12ClN3O2/c1-8(2)13(19)15-11-7-12(18)17(16-11)10-5-3-4-9(14)6-10/h3-6H,1,7H2,2H3,(H,15,16,19) |
Clave InChI |
SHXCBZAXTHBNBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)
![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)


![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)


